molecular formula C20H32O B179694 Elliotinol CAS No. 10178-31-1

Elliotinol

Cat. No. B179694
CAS RN: 10178-31-1
M. Wt: 288.5 g/mol
InChI Key: KDNYVXLYMQKQHH-OCHVYMGISA-N
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Description

Elliotinol is a chemical compound with the molecular formula C20H32O . It contains 54 bonds in total, including 22 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 2 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, and 1 primary alcohol .


Molecular Structure Analysis

Elliotinol has a molecular weight of 288.5 g/mol . It contains 20 carbon atoms, 32 hydrogen atoms, and 1 oxygen atom . The molecule also includes 2 six-membered rings and 1 ten-membered ring .

Scientific Research Applications

Pharmaceutical Research: Inhibitory Effects on α-Glucosidase

“trans-Communol” has been studied for its potential pharmaceutical applications, particularly its inhibitory effects on the enzyme α-glucosidase . This enzyme plays a significant role in carbohydrate digestion, and its inhibition is a therapeutic target for managing diabetes by controlling blood sugar levels. The compound’s efficacy in this area could lead to the development of new antidiabetic medications.

Anti-inflammatory Properties

Research has indicated that “trans-Communol” does not exhibit anti-inflammatory activity in the edema model induced by TPA . This finding is crucial for pharmaceutical companies looking to develop anti-inflammatory drugs, as it helps narrow down the list of potential compounds for further investigation.

Natural Product Chemistry: Source and Derivation

“trans-Communol” is a labdane diterpenoid isolated from various natural sources, including Salvia species . Understanding its source and methods of derivation is essential for researchers focusing on natural product chemistry and seeking to harness the compound’s properties for various applications.

Chemical Synthesis: Reduction Processes

The compound has been obtained through the reduction of “trans-communic acid methyl ester” with LiAlH4 . This process is of interest to synthetic chemists who are exploring the synthesis of similar compounds and derivatives for research or industrial purposes.

Botanical Studies: Salvia Species

“trans-Communol” was first identified in Mexican Salvia species, contributing to the botanical understanding of this plant genus . Botanists and phytochemists can explore the ecological roles and potential uses of this compound within the plant kingdom.

Biological Activity: Potential Therapeutic Applications

While “trans-Communol” has shown significant inhibition of yeast α-glucosidase, its broader biological activity is still under investigation . Researchers are interested in exploring its potential therapeutic applications beyond diabetes management, possibly in areas such as metabolic disorders or other enzyme-related diseases.

Safety and Hazards

According to the Material Safety Data Sheet, Elliotinol may cause irritation if it comes into contact with the eyes, skin, or if ingested or inhaled . In case of contact, it is recommended to flush the affected area with plenty of water and seek medical attention .

Mechanism of Action

Target of Action

Trans-Communol, also known as Elliotinol, is a labdane diterpenoid The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

As a labdane diterpenoid, it may interact with its targets to induce certain biochemical changes . The exact nature of these interactions and the resulting changes require further investigation.

Biochemical Pathways

Labdane diterpenoids, the class of compounds to which Trans-Communol belongs, are known to be involved in a variety of biological activities . .

Result of Action

Some compounds isolated from this species showed significant inhibition of yeast α-glucosidase , suggesting potential biological activity.

Action Environment

As a natural compound isolated from Salvia cinnabarina , its action may be influenced by various factors including the growth conditions of the plant, extraction methods, and storage conditions

properties

IUPAC Name

[(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O/c1-6-15(2)8-10-17-16(3)9-11-18-19(4,14-21)12-7-13-20(17,18)5/h6,8,17-18,21H,1,3,7,9-14H2,2,4-5H3/b15-8+/t17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNYVXLYMQKQHH-OCHVYMGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(=C)CCC2C1(CCCC2(C)CO)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)CO)C)/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary sources and distribution of trans-communol within plants?

A1: Trans-communol has been identified in various plant species, including Pinus thunbergii [] and Fritillaria thunbergii [, ]. Notably, in Pinus thunbergii, trans-communol was predominantly found in the needles and defoliated twigs, alongside other labdanoids like 18-hydroxy-13-epi-manoyl oxide []. This suggests a potential role for trans-communol in the plant's defense mechanisms or other physiological processes. The specific distribution within the plant may offer clues to its biological function and potential applications.

Q2: Has trans-communol been isolated from any other plant species besides Pinus thunbergii and Fritillaria thunbergii?

A2: Yes, research has also identified trans-communol in Salvia cinnabarina, alongside other labdane diterpenoids like malonylcommunol and 6β-hydroxy-trans-communic acid []. This discovery marked the first report of labdane-type diterpenoids in a Mexican Salvia species, highlighting the potential for uncovering new chemical diversity within this genus. Further exploration of different plant species could reveal additional sources of trans-communol and other related compounds with potential bioactivities.

Q3: What is the significance of finding trans-communol alongside other labdane diterpenoids in these plants?

A3: The co-occurrence of trans-communol with other labdane diterpenoids suggests a shared biosynthetic pathway and potential synergistic effects [, , , ]. This information is valuable for understanding the biosynthesis of these compounds and for exploring their potential applications in various fields. For example, the presence of other bioactive compounds could influence the overall efficacy of plant extracts containing trans-communol.

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